![molecular formula C16H24N2O2 B6057433 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6057433.png)
4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone
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Overview
Description
4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone, also known as PEP-005, is a natural compound found in the resin of the Australian tree Eremophila mitchellii. PEP-005 has been studied for its potential therapeutic applications in various diseases, including cancer and skin disorders.
Mechanism of Action
4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone acts on the protein kinase C (PKC) pathway, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone activates PKC, leading to downstream signaling events that ultimately induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has been shown to induce apoptosis in cancer cells through various mechanisms, including activation of the PKC pathway, inhibition of the proteasome pathway, and induction of oxidative stress. 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for skin disorders such as psoriasis and eczema.
Advantages and Limitations for Lab Experiments
4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has several advantages for lab experiments, including its natural origin, high purity, and well-characterized mechanism of action. However, 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Future Directions
Further research is needed to fully understand the potential therapeutic applications of 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone. Future studies could focus on optimizing the synthesis and formulation of 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone for clinical use, as well as investigating its potential applications in other diseases beyond cancer and skin disorders. Additionally, studies could investigate the potential synergistic effects of 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone with other cancer therapies.
Synthesis Methods
4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone can be synthesized from the resin of Eremophila mitchellii through a series of extraction and purification steps. The extracted resin is first subjected to solvent extraction, followed by chromatographic separation to isolate the 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone compound.
Scientific Research Applications
4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has also been studied for its anti-inflammatory and immunomodulatory effects, making it a potential treatment for skin disorders such as psoriasis and eczema.
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-4-(propan-2-ylamino)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12(2)17-14-10-16(19)18(11-14)9-8-13-4-6-15(20-3)7-5-13/h4-7,12,14,17H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPZRECWPURJIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CC(=O)N(C1)CCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone |
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